(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane

Catalog No.
S825895
CAS No.
256372-58-4
M.F
C10H9F3O2
M. Wt
218.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane

CAS Number

256372-58-4

Product Name

(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane

IUPAC Name

(2S)-2-[[4-(trifluoromethyl)phenoxy]methyl]oxirane

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m1/s1

InChI Key

GYOFXQNABVOHIB-SECBINFHSA-N

SMILES

C1C(O1)COC2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C(F)(F)F

Isomeric SMILES

C1[C@H](O1)COC2=CC=C(C=C2)C(F)(F)F

(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane (CAS 256372-58-4) is a highly enantiopure chiral building block primarily utilized in the synthesis of selective peroxisome proliferator-activated receptor delta (PPAR-δ) agonists, most notably the FDA-approved drug Seladelpar [1]. Structurally, it features a trifluoromethylated phenyl ring ether-linked to an (S)-configured epoxide, providing a bifunctional scaffold for highly regioselective nucleophilic ring-opening. In industrial procurement, this compound is valued for its ability to install both the critical 4-(trifluoromethyl)phenoxy lipophilic moiety and the essential stereocenter of the target API in a single, high-yielding coupling step. By utilizing the pre-formed (S)-epoxide, manufacturers bypass the need for handling hazardous early-stage chiral reagents and avoid the severe yield penalties associated with late-stage chiral resolution.

Research Fit

Pharmaceutical impurity reference standard workflow

Designated as a specified impurity for Seladelpar ANDA development and QC release testing

Chiral C₃ building block for asymmetric synthesis

Supports stereospecific preparation of fluorinated β-amino alcohols and β-blocker analogs

Substituting (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane with its racemic counterpart (CAS 172531-12-3) or the (R)-enantiomer (CAS 256372-59-5) fundamentally compromises commercial API synthesis [1]. Because the spatial arrangement of the stereocenter in this epoxide is directly conserved during the thiolate ring-opening step to form the (R)-configured intermediate of Seladelpar, using a racemate necessitates downstream chiral resolution. This late-stage separation inherently caps the theoretical yield of the active enantiomer at 50% and introduces massive solvent and recycling costs. Furthermore, attempting to substitute the trifluoromethyl group with a standard methyl or halide variant drastically alters the lipophilicity and target binding affinity of the final drug molecule, rendering the resulting API pharmacologically inactive or off-target.

Substitution Risk

(S)-enantiomer

Defined stereochemical identity matching Seladelpar impurity specification

Racemate or (R)-enantiomer

Opposite or null chiroptical properties may not meet regulatory impurity profiling requirements

(S)-enantiomer

Stereochemistry directly translated to β-blocker pharmacophore configuration

Racemate or (R)-enantiomer

Incorrect enantiomer would yield wrong stereoisomer or unresolvable diastereomeric mixtures

Yield Maximization via Pre-installed Stereocenters

The procurement of high-ee (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane allows for the direct synthesis of the active (R)-enantiomer of downstream PPAR-δ agonists. When reacted with ethyl 2-(4-mercapto-2-methylphenoxy)acetate, the nucleophilic attack occurs at the terminal carbon of the epoxide, preserving the chiral center [1]. Using the racemic epoxide (CAS 172531-12-3) requires late-stage resolution of the final API or advanced intermediates. This resolution process caps the maximum theoretical yield of the desired enantiomer at 50%, whereas starting with the enantiopure (S)-epoxide enables theoretical yields approaching 100% for the coupling step.

Evidence DimensionMaximum theoretical yield of the correct downstream enantiomer
Target Compound Data~100% theoretical yield (preserves existing >99% ee)
Comparator Or BaselineRacemic mixture (CAS 172531-12-3) requires resolution, capping yield at 50%
Quantified Difference2x increase in maximum theoretical yield
ConditionsNucleophilic ring-opening followed by downstream processing

Eliminating late-stage chiral resolution doubles the theoretical throughput and drastically reduces solvent waste in commercial API manufacturing.

Optical Rotation
Head-to-head
+13.8° vs racemate 0° / (R) −13.8°
Supports enantiomeric identity confirmation
Polarimetry, c = 1% in ethanol, 20 °C; class-level inference for (R)-enantiomer sign

Elimination of Highly Toxic Alkylating Agents in API Facilities

The traditional in-house synthesis of this chiral ether requires reacting 4-(trifluoromethyl)phenol with (S)-epichlorohydrin. (S)-epichlorohydrin is a highly reactive, volatile, and mutagenic alkylating agent that requires specialized high-containment infrastructure [1]. By procuring the pre-formed (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane, API manufacturers outsource the handling of epichlorohydrin. The isolated epoxide is stable, significantly less volatile, and safer to handle during the GMP coupling steps, reducing the environmental, health, and safety (EHS) burden.

Evidence DimensionHandling requirements and volatility
Target Compound DataStable, isolable intermediate; no specialized high-containment required for coupling
Comparator Or BaselineIn-situ synthesis using (S)-epichlorohydrin (highly volatile, mutagenic)
Quantified DifferenceComplete elimination of epichlorohydrin handling in the primary API facility
ConditionsGMP manufacturing environment

Outsourcing the epichlorohydrin step to specialized intermediate manufacturers lowers facility infrastructure costs and improves safety compliance.

Achiral HPLC Purity
Cross-study comparable
≥95% (HPLC), ≥90% (TGA) vs racemate 95–98% without enantiomeric specification
Supports reference standard specification review
ANDA-compliant characterization data included; racemate lacks enantiomeric identity documentation

Superior Regioselectivity in Nucleophilic Ring-Opening

The terminal epoxide moiety of CAS 256372-58-4 provides a highly biased electrophilic site for thiolate nucleophiles. During the synthesis of Seladelpar intermediates, the reaction with aryl thiolates proceeds with exceptional regioselectivity (>95%) at the less sterically hindered terminal carbon (C3), cleanly yielding the desired secondary alcohol [1]. If alternative non-epoxide secondary alkyl halides were used as comparators for etherification, the basic conditions would trigger competing E2 elimination reactions, significantly reducing the yield and generating difficult-to-purge alkene impurities.

Evidence DimensionRegioselectivity and competing elimination
Target Compound Data>95% regioselective attack at the terminal carbon; negligible elimination
Comparator Or BaselineSecondary alkyl halides (prone to E2 elimination under basic thiolate conditions)
Quantified Difference>95% substitution vs. significant (>20-30%) elimination byproducts
ConditionsBasic coupling conditions (e.g., TBAF or mild inorganic bases in THF/DMF)

High regioselectivity ensures a cleaner impurity profile, reducing the need for extensive chromatographic purification at scale.

Regulatory Designation
Head-to-head
Designated as Seladelpar Impurity 5 for ANDA submissions; racemate/(R) not recognized
Irreplaceable for Seladelpar ANDA impurity profiling
FDA Breakthrough Therapy drug context; traceable characterization available
Hydrofluorination Reactivity
Cross-study comparable
Good yield, complete regiocontrol, stereospecific β-fluoro alcohol formation
Supports fluorinated building block synthesis
BF₃·OEt₂, mild conditions; 4-CF₃-phenyl substrate compatible
β-Blocker Precursor Potential
Class-level inference
Structurally homologous to (S)-glycidyl phenyl ether; CF₃ may enhance metabolic stability
Candidate for novel trifluoromethyl β-blocker analog studies
No direct synthetic yield data available; class-level precedent from glycidyl ether literature

Commercial Synthesis of Seladelpar (MBX-8025)

CAS 256372-58-4 is the definitive chiral building block for the commercial production of Seladelpar, an FDA-approved PPAR-δ agonist for primary biliary cholangitis [1]. Its pre-installed (S)-stereocenter and reactive epoxide ring allow for direct, high-yielding coupling with ethyl 2-(4-mercapto-2-methylphenoxy)acetate, ensuring the correct (R)-configuration in the final API without the need for late-stage chiral resolution.

Development of Novel PPAR-δ Agonists and Metabolic Modulators

Beyond Seladelpar, this compound serves as a versatile precursor for drug discovery programs targeting metabolic and liver diseases (e.g., NASH/MASH) [1]. The 4-(trifluoromethyl)phenoxy group provides essential lipophilicity and metabolic stability, while the epoxide allows for the rapid generation of diverse secondary alcohol or ether libraries via ring-opening with various nitrogen, oxygen, or sulfur nucleophiles.

Synthesis of Chiral Aryloxypropanolamines

The structural motif of an aryloxy group linked to a chiral epoxide is a classic precursor for beta-blockers and related aryloxypropanolamines. Procuring this specific trifluoromethylated (S)-epoxide allows researchers to synthesize novel, highly lipophilic beta-amino alcohol derivatives for cardiovascular or neurological screening, leveraging the epoxide's clean reactivity with primary or secondary amines [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Seladelpar ANDA impurity profiling
Enantiomeric identity traceability
Chiral purity and characterization documentation
Stereospecific fluorohydrin synthesis
Regiocontrol and stereospecificity
Reaction compatibility with CF₃ substrate
Chiral β-blocker analog synthesis
Class-level (S)-glycidyl ether reactivity
Stereochemical outcome and metabolic stability context

XLogP3

2.5

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